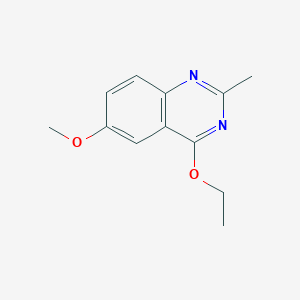
4-Ethoxy-6-methoxy-2-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethoxy group at the 4th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methoxy-2-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-ethoxy-6-methoxybenzamide with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-methoxy-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethoxy-6-methoxy-2-methylquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-methoxy-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylquinazoline: Similar structure but lacks the ethoxy and methoxy groups.
6-Methoxyquinazoline: Lacks the ethoxy and methyl groups.
2-Methylquinazoline: Lacks the ethoxy and methoxy groups.
Uniqueness
4-Ethoxy-6-methoxy-2-methylquinazoline is unique due to the presence of all three substituents (ethoxy, methoxy, and methyl) on the quinazoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-ethoxy-6-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12-10-7-9(15-3)5-6-11(10)13-8(2)14-12/h5-7H,4H2,1-3H3 |
Clé InChI |
QUVOFZMRYJYAMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC2=C1C=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)

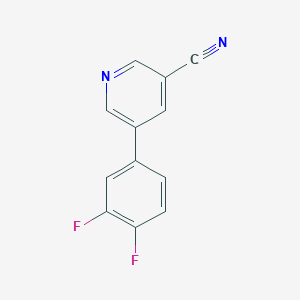
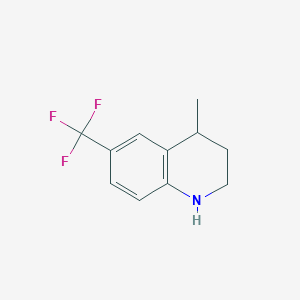

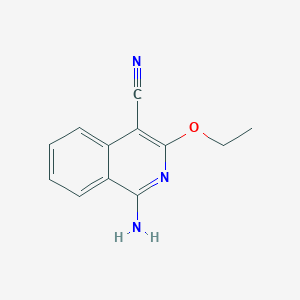


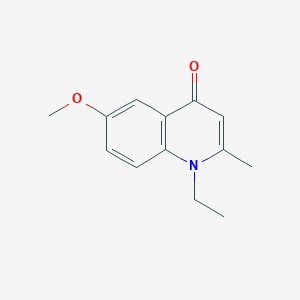

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)

